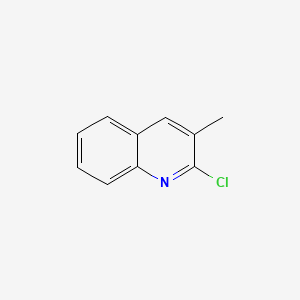

2-Chloro-3-methylquinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPPRQNLXTIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320761 | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57876-69-4 | |

| Record name | 57876-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-methylquinoline CAS number 57876-69-4

An In-Depth Technical Guide to 2-Chloro-3-methylquinoline (CAS: 57876-69-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, this compound (CAS No. 57876-69-4) emerges as a highly versatile and valuable building block. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 3-position makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the physicochemical properties, synthesis, reactivity, and strategic applications of this compound, grounding its utility in the principles of modern synthetic and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of this compound.

Chemical Identity

The essential identifiers for this compound are summarized below, providing a clear reference for procurement, documentation, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[5][6] |

| CAS Number | 57876-69-4[4][5][6][7][8] |

| Molecular Formula | C₁₀H₈ClN[5][7][8] |

| Molecular Weight | 177.63 g/mol [5][6] |

| Canonical SMILES | CC1=C(Cl)N=C2C=CC=CC2=C1[5] |

| InChI Key | UMYPPRQNLXTIEQ-UHFFFAOYSA-N[5][6] |

| Synonyms | 3-Methyl-2-chloroquinoline, Quinoline, 2-chloro-3-methyl- |

Physical Properties

The physical state and solubility dictate the handling, reaction conditions, and purification strategies for a compound.

| Property | Value | Source |

| Appearance | White to beige crystalline needles or crystals | [7][9] |

| Melting Point | 83-84 °C | [7][9] |

| Boiling Point | 286.6 °C at 760 mmHg | [9] |

| Density | 1.225 g/cm³ | [7][9] |

| Water Solubility | Insoluble | [7] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the spectra of this compound are outlined below. This analytical workflow is a self-validating system for confirming the identity and purity of the synthesized or procured material.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 57876-69-4 [matrix-fine-chemicals.com]

- 6. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methylquinoline

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-chloro-3-methylquinoline, a key heterocyclic scaffold in pharmaceutical and materials science research. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic decisions, and practical considerations necessary for successful synthesis. The protocols described are designed to be self-validating, with a focus on robust and reproducible methodologies.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. The two most reliable and field-proven strategies involve either building the quinoline core first and then functionalizing it, or constructing a closely related, pre-functionalized quinoline for final conversion.

Caption: Comparative overview of primary synthetic routes.

We will first detail the most efficient and direct pathway (Route A) via a 2-quinolone intermediate, followed by an analysis of the versatile but longer Vilsmeier-Haack approach (Route B).

Primary Recommended Synthesis: The Knorr-Chlorination Sequence (Route A)

This two-step approach is arguably the most robust and reliable method. It involves the initial construction of the stable 3-methylquinolin-2(1H)-one scaffold via the Knorr quinoline synthesis, followed by a standard chlorination protocol.

Step 1: Knorr Synthesis of 3-Methylquinolin-2(1H)-one

The Knorr synthesis is a powerful acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolone form).[1][2] The causality of this method is rooted in the pre-formation of the anilide bond, which ensures the desired regiochemistry of the subsequent intramolecular electrophilic aromatic substitution.

Mechanism: The reaction begins with the formation of the β-ketoanilide from aniline and a suitable β-ketoester (in this case, an ester of 2-methylacetoacetic acid). This anilide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the ketone carbonyl, activating it for intramolecular attack by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to yield the aromatic quinolone system.[3]

Caption: Key mechanistic steps of the Knorr synthesis.

Experimental Protocol:

-

Anilide Formation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Heat the mixture at 110-130°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of aniline. Upon completion, the excess ester and ethanol byproduct can be removed under reduced pressure to yield the crude N-phenyl-2-methylacetoacetamide.

-

Cyclization: Cool the crude anilide in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (H₂SO₄, 4-5 volumes relative to the anilide). A significant exotherm will be observed.

-

Heating: Once the addition is complete, carefully heat the mixture to 100°C and maintain for 1 hour.[3]

-

Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice. The precipitated solid is the desired product.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be recrystallized from ethanol or acetic acid to yield pure 3-methylquinolin-2(1H)-one.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one

The conversion of a 2-quinolone to a 2-chloroquinoline is a standard transformation that leverages the reactivity of phosphorus oxychloride (POCl₃). POCl₃ acts as both a chlorinating and dehydrating agent.[4]

Mechanism: The lactam oxygen of the quinolone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This activates the C2 position for nucleophilic attack by a chloride ion (from POCl₃ itself or an added source). The departure of the dichlorophosphate group yields the final 2-chloroquinoline product.[5] Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, a more potent electrophile.

Caption: Simplified chlorination mechanism with POCl₃.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 3-methylquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) in excess, which will also serve as the solvent.[6] Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) can be added.

-

Heating: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base such as sodium carbonate or aqueous ammonia until pH > 8. The product will often precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol.

Alternative Pathway: The Vilsmeier-Haack and Reduction Sequence (Route B)

This route offers versatility and is built upon one of the most reliable reactions in heterocyclic chemistry for producing 2-chloro-3-formylquinolines.[7]

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This reaction cyclizes an N-arylacetamide using the Vilsmeier reagent (formed from POCl₃ and DMF) to directly install the 2-chloro and 3-formyl functionalities.[8]

Experimental Protocol:

-

Reagent Preparation: In a flask cooled to 0-5°C, add DMF (3.0 eq). Slowly add POCl₃ (12.0 eq) dropwise with stirring.[9]

-

Substrate Addition: To this pre-formed Vilsmeier reagent, add the starting acetanilide (1.0 eq).

-

Heating: Stir the mixture and heat to 80-90°C for 4-10 hours.[7] The reaction progress should be monitored by TLC.

-

Work-up: Cool the mixture and pour it onto crushed ice. The resulting solid is filtered, washed with water, and dried. Recrystallization from ethyl acetate typically yields the pure 2-chloro-3-formylquinoline.[9]

Step 2: Reduction of the Formyl Group

The aldehyde at the C3 position must be reduced to a methyl group. The choice of reduction method is critical and depends on the stability of the substrate to acidic or basic conditions.

Option A: Wolff-Kishner Reduction (Basic Conditions)

This is often the preferred method for substrates that are stable to strong bases and high temperatures. It involves the formation of a hydrazone, which then eliminates nitrogen gas under basic conditions to yield the alkane.[10] The Huang-Minlon modification is a practical one-pot procedure.[11]

Experimental Protocol (Huang-Minlon Modification):

-

Reaction Setup: Combine 2-chloro-3-formylquinoline (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq), and potassium hydroxide (KOH, 4-5 eq) in a flask fitted with a distillation head.

-

Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours, allowing water and excess hydrazine to distill off.

-

Decomposition: Increase the temperature to 190-200°C and reflux for 3-4 hours until nitrogen evolution ceases.[12]

-

Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like toluene or ether. Wash the organic layer, dry it, and concentrate to obtain the crude product for purification.

Option B: Clemmensen Reduction (Acidic Conditions)

This method uses zinc amalgam and concentrated hydrochloric acid and is suitable for substrates that can withstand strongly acidic environments.[13][14]

Experimental Protocol:

-

Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.

-

Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated HCl, and toluene. Add the 2-chloro-3-formylquinoline (1.0 eq).

-

Heating: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be needed during the reaction.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate to give the crude product.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~ 8.0 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 2.6 (s, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 149, 147, 137, 130, 128, 127.5, 127, 126.5, 125, 18 ppm |

| Mass Spec (EI) | m/z 177 (M⁺), 179 (M+2)⁺ in ~3:1 ratio |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.

-

Concentrated Acids (H₂SO₄, HCl): Extremely corrosive. Handle with extreme care and appropriate PPE. Always add acid to water/ice, never the reverse.

-

Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

-

High Temperatures: The described reactions involve heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving the Knorr synthesis of 3-methylquinolin-2(1H)-one followed by chlorination with phosphorus oxychloride. This route offers high yields and operational simplicity. For cases where the requisite β-ketoester is unavailable but the corresponding acetanilide is, the Vilsmeier-Haack reaction followed by a Wolff-Kishner reduction provides a robust, albeit longer, alternative. The choice of strategy should be guided by a thorough analysis of starting material availability, reaction scale, and the chemical tolerances of any other functional groups present on the aromatic precursor.

References

- 1. Knorr Quinoline Synthesis [drugfuture.com]

- 2. synarchive.com [synarchive.com]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. Clemmensen Reduction [organic-chemistry.org]

A Technical Guide to 2-Chloro-3-methylquinoline: Synthesis, Characterization, and Reactivity

This guide provides an in-depth technical overview of 2-Chloro-3-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, spectroscopic signature, and characteristic reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity: Nomenclature and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is This compound .[1] The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring. Therefore, the chlorine atom occupies position 2, and the methyl group is at position 3.

Chemical Structure:

Caption: 2D structure of this compound.

The structure consists of a planar quinoline core. The chlorine atom at the C2 position, adjacent to the ring nitrogen, significantly influences the molecule's electronic properties and reactivity, making it a key site for synthetic transformations.

Molecular Identifiers: For precise database searching and compound registration, a variety of identifiers are used.

| Identifier Type | Value | Source |

| CAS Number | 57876-69-4 | PubChem[1] |

| Molecular Formula | C₁₀H₈ClN | PubChem[1] |

| Molecular Weight | 177.63 g/mol | PubChem[1] |

| SMILES | CC1=CC2=CC=CC=C2N=C1Cl | PubChem[1] |

| InChIKey | UMYPPRQNLXTIEQ-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and powerful strategy involves the initial construction of the corresponding quinolin-2-one (carbostyril) scaffold, followed by chlorination.

Protocol: Synthesis via Chlorination of 3-Methylquinolin-2(1H)-one

This two-step approach is a robust method for accessing the target compound. It begins with the synthesis of the quinolinone precursor, which is then converted to the 2-chloro derivative.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one The quinolinone core can be synthesized via several named reactions, such as the Knorr or Conrad-Limpach synthesis. For this specific precursor, a common starting material is aniline, which reacts with an appropriate β-ketoester.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one The conversion of the C2-hydroxyl group (in its tautomeric amide form) to a chlorine atom is a critical step. This is typically achieved using potent chlorinating agents that can overcome the stability of the amide-like system. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. A general procedure, adapted from methods for similar substrates, is as follows.[3]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-2(1H)-one (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. Below is a summary of the expected data based on the molecule's structure and analysis of similar compounds.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.1 | Singlet | 1H | H4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. |

| ~ 7.5 - 7.9 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons on the carbocyclic ring, appearing as a complex multiplet. |

| ~ 2.5 | Singlet | 3H | -CH₃ | Aliphatic protons of the methyl group, appearing as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum identifies all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C2 | Carbon attached to both nitrogen and chlorine, highly deshielded. |

| ~ 147 - 150 | C8a (bridgehead) | Quaternary carbon at the ring junction adjacent to nitrogen. |

| ~ 125 - 140 | C4, C4a, C5, C6, C7, C8 | Aromatic carbons of the quinoline ring system. |

| ~ 122 - 125 | C3 | Carbon bearing the methyl group. |

| ~ 15 - 20 | -CH₃ | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic C-H |

| 2920 - 2980 | C-H stretch | Aliphatic C-H (methyl) |

| 1580 - 1610 | C=C / C=N stretch | Aromatic ring and pyridine ring |

| 750 - 850 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS) Mass spectrometry provides the exact mass of the compound and information about its isotopic distribution.

| m/z Value | Interpretation | Rationale |

| 177 | [M]⁺ | Molecular ion peak corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N isotopologues. |

| 179 | [M+2]⁺ | Isotopic peak due to the natural abundance of ³⁷Cl (~32.5% of ³⁵Cl). The ~3:1 ratio of the M and M+2 peaks is a characteristic signature of a monochlorinated compound. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chlorine atom at the C2 position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SₙAr) This class of reaction makes this compound a valuable and versatile building block for introducing a wide range of functionalities at the C2 position. The general mechanism involves the attack of a nucleophile on the C2 carbon, followed by the departure of the chloride leaving group.[6]

Key transformations include:

-

Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine) yields 2-aminoquinoline derivatives.[7]

-

Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides provides 2-alkoxy or 2-hydroxy (quinolinone) derivatives.

-

Thiolation: Reaction with thiols or thiolate anions introduces sulfur-based functional groups.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds.[7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr). (Note: Images in the diagram are illustrative placeholders)

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Its rigid, planar structure is ideal for interacting with biological targets like enzymes and receptors.

This compound serves as a critical intermediate for accessing novel quinoline derivatives for biological screening. The ease with which the 2-chloro group can be displaced allows for the rapid generation of libraries of compounds with diverse functionalities at this position.[9]

Recent research has highlighted the use of 2-chloroquinoline derivatives as starting materials for the synthesis of potential antiviral agents, including dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ).[9] In these designs, the 2-chloroquinoline moiety serves as a core fragment that can be elaborated with other pharmacophoric groups to achieve potent and selective inhibition.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

References

- 1. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Physical properties of 2-Chloro-3-methylquinoline (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, and application. This document synthesizes empirical data with theoretical principles, offering field-proven experimental protocols for the accurate determination of these properties. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and research applications.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a quinoline core functionalized with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate in organic synthesis. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, and compounds like this compound serve as key precursors for the synthesis of more complex, pharmacologically active molecules.[1][2][3] Its utility as a starting material in the development of novel therapeutic agents and functional materials underscores the importance of accurately characterizing its fundamental physical properties.

The physical state and thermal behavior of a compound, dictated by its melting and boiling points, are critical parameters that influence reaction conditions, purification strategies (such as recrystallization and distillation), and formulation development. This guide provides authoritative data and detailed methodologies to empower researchers in their work with this important chemical entity.

Physicochemical Properties of this compound

The physical properties of this compound are a direct consequence of its molecular structure. The planar, bicyclic aromatic quinoline system allows for significant intermolecular π-π stacking interactions, while the electronegative chlorine atom introduces polarity. These factors combined result in a compound that is solid at room temperature with relatively high melting and boiling points.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 57876-69-4 | [4][5] |

| Molecular Formula | C₁₀H₈ClN | [4][5] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| Appearance | White to beige crystalline needles or crystals | [5] |

| Melting Point | 83 - 84 °C | [5] |

| Boiling Point | 286.6 °C at 760 mmHg | [5] |

| Density | 1.225 g/cm³ | [5] |

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a synthesized compound. The protocols described below are standard, reliable methods appropriate for a research laboratory setting.

Protocol: Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically depresses and broadens this range. The capillary method is a widely adopted, precise technique.

Methodology Rationale: This method relies on heating a small, powdered sample within a capillary tube at a controlled rate. The compact sample size and controlled heating ensure uniform temperature distribution, allowing for the precise observation of the melting range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.

-

Take a capillary tube sealed at one end.[6]

-

Tamp the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.[6][7]

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm for optimal heat transfer.[8]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus. Calibration with standards of known melting points (e.g., benzoic acid, naphthalene) is a critical step for ensuring trustworthiness and accuracy.[7]

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (83 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).

-

The recorded melting point should be expressed as a range (e.g., 83.0 - 84.0 °C).

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube for a second melting point determination.[8]

-

Protocol: Boiling Point Determination via the Micro Boiling Point Method

Given the high boiling point of this compound (286.6 °C), a micro-scale determination is preferable to minimize sample use and reduce the risk of decomposition. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology Rationale: A small quantity of the liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling when the bubble stream stops and the liquid just begins to re-enter the capillary.

Step-by-Step Protocol:

-

Sample Preparation:

-

Add a small amount (approximately 0.5 mL) of liquid this compound to a small-diameter test tube (a "Thiele tube" is often used for this purpose but a simple test tube attached to a thermometer works as well). If starting with the solid, it must first be melted.

-

Take a melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube into the test tube with the open end submerged in the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (a high-boiling point liquid like silicone oil is required). A Thiele tube is designed to ensure uniform heating via convection currents.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the temperature is now just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.

-

Carefully observe the capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

-

Data Validation:

-

Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the physical properties discussed.

Caption: Workflow for the experimental determination of melting and boiling points.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. youtube.com [youtube.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation, and ultimately, poor bioavailability. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of 2-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss analytical methodologies for its quantification.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. The structure of this compound, a quinoline core substituted with a chloro group at the 2-position and a methyl group at the 3-position, provides initial clues to its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem |

| Molecular Weight | 177.63 g/mol | PubChem |

| Melting Point | 83-84 °C | ChemicalBook[1] |

| Appearance | White to beige crystalline needles or crystals | ChemicalBook[1] |

| Predicted XLogP3 | 3.5 | PubChem |

| Water Solubility | Insoluble | ChemicalBook[2] |

The predicted XLogP3 value of 3.5 is a significant indicator of the lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature of this compound. This high logP value strongly suggests that the compound will exhibit favorable solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. This is a common characteristic of many quinoline derivatives, which are generally soluble in a range of organic solvents.[3][4][5]

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Van der Waals forces: These are the primary forces at play due to the aromatic quinoline ring system and the methyl group. These non-polar interactions will favor solubility in non-polar solvents.

-

Dipole-dipole interactions: The presence of the electronegative chlorine atom and the nitrogen in the quinoline ring introduces a dipole moment, allowing for interactions with polar aprotic solvents.

-

Hydrogen bonding: this compound is a hydrogen bond acceptor at the nitrogen atom, suggesting some affinity for polar protic solvents.

Based on these considerations, we can anticipate the following solubility trends:

-

High Solubility: In non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable van der Waals and dipole-dipole interactions.

-

Moderate to Good Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding can occur, though the overall non-polar character of the molecule may limit extensive solubility.

-

Low to Negligible Solubility: In highly polar solvents like water, where the energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by the interactions with the solute.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its properties and the properties of the solvent.

Caption: Logical workflow for predicting solubility based on solute and solvent properties.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are invaluable, empirical determination of solubility is the gold standard for obtaining accurate and reliable data. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[6][7]

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Chloro-3-(4-methylphenyl)quinoline | C16H12ClN | CID 1484083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Data for 2-Chloro-3-methylquinoline: A Technical Guide for Advanced Characterization

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Molecules such as 2-Chloro-3-methylquinoline are not merely academic curiosities; they are pivotal building blocks and scaffolds in the synthesis of novel therapeutic agents.[1] Their derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Therefore, a comprehensive understanding of their structural and electronic properties, derived from robust analytical techniques, is the foundation upon which successful drug design is built.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in the principle of self-validating protocols, ensuring that the data obtained is both accurate and reliable.

Molecular and Physical Properties

A foundational understanding begins with the basic properties of the target compound. This data provides context for the selection of analytical methodologies, such as solvent choice for NMR or thermal settings for GC-MS.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 57876-69-4 | [3][4] |

| Molecular Formula | C₁₀H₈ClN | [3][4] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| Appearance | White to beige crystalline needles or crystals | [5] |

| Melting Point | 83-84 °C | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information on the chemical environment, connectivity, and stereochemistry of the compound.[6]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for acquiring and interpreting NMR data for a solid organic compound like this compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Introduction: The Strategic Importance of 2-Chloro-3-methylquinoline

An In-depth Technical Guide

Topic: Starting Materials for 2-Chloro-3-methylquinoline Synthesis

Audience: Researchers, scientists, and drug development professionals.

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. It serves as a versatile synthetic intermediate, primarily due to the reactivity of the C2-chlorine atom, which is susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, enabling the construction of complex, linearly fused quinoline systems and other derivatives studied for their potential as DNA intercalating agents, antimicrobial compounds, and kinase inhibitors.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials. We will dissect the causality behind experimental choices, offering field-proven insights into the most efficient and scalable pathways. The discussion will be grounded in established chemical principles, supported by authoritative references, and visualized through mechanistic diagrams to provide a comprehensive resource for laboratory and process development professionals.

Chapter 1: The Vilsmeier-Haack Approach: A Direct Cyclization-Chlorination Strategy

The Vilsmeier-Haack reaction is arguably one of the most direct and elegant methods for constructing the 2-chloroquinoline core.[1] This reaction uniquely combines formylation (or acylation) and cyclization of an electron-rich aromatic system in a single pot.[2] For the synthesis of this compound, the strategy requires a modification of the typical N-arylacetamide starting material.

Core Principle & Mechanistic Insight

The reaction proceeds via the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] This electrophilic species is then attacked by an activated aromatic substrate. In our specific case, the substrate is not a simple arene, but an N-arylpropionamide. The amide's carbonyl oxygen activates the aromatic ring of the aniline precursor, while the propionyl group provides the necessary carbon backbone, including the C3-methyl group, for the quinoline ring system.

The subsequent intramolecular electrophilic attack on the aniline ring, followed by dehydration and aromatization, constructs the heterocyclic core. The genius of this method lies in the dual role of the POCl₃/DMF reagent system, which not only generates the acylating agent but also facilitates the chlorination of the newly formed quinolone intermediate at the C2 position.

Starting Material Selection & Rationale

Primary Starting Materials:

| Material | Structure | Role & Rationale |

| N-Arylpropionamide | R-C₆H₄-NH-CO-CH₂CH₃ | Quinoline Backbone Precursor: This is the cornerstone of the synthesis. The aryl group forms the benzene portion of the quinoline. The propionamide moiety provides C2, C3, C4, and the C3-methyl group. The choice of substituent (R) on the aniline ring is critical; electron-donating groups (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the ring, facilitating the cyclization step and generally leading to higher yields.[5] |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | Vilsmeier Reagent Component & Chlorinating Agent: Reacts with DMF to form the active electrophilic Vilsmeier reagent. It also serves as the chlorinating agent, converting the intermediate 2-quinolone into the final 2-chloroquinoline product. Its role as a powerful dehydrating agent is also crucial for driving the cyclization. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂N-CHO | Vilsmeier Reagent Component & Solvent: Acts as the source of the formyl/acyl group in the Vilsmeier reagent.[2] It is also frequently used as the reaction solvent due to its high boiling point and ability to dissolve the reagents.[3] |

Preparation of N-Arylpropionamide: The N-arylpropionamide is typically not purchased directly but is easily synthesized in the lab.

-

Starting Materials: A substituted aniline and propionyl chloride (or propionic anhydride).

-

Rationale: This preliminary step allows for broad diversification of the quinoline's benzene ring by starting from a wide variety of commercially available anilines. The acylation is a standard, high-yielding reaction.

Mechanistic Workflow

Caption: Vilsmeier-Haack pathway for this compound synthesis.

Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol is a representative synthesis adapted from established procedures for similar quinolines.[6][7][8]

-

Preparation of N-arylpropionamide: To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add propionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated sodium bicarbonate solution, extract the product, and dry the organic layer. The crude product is often pure enough for the next step.

-

Vilsmeier Cyclization: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, place N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent may be observed.

-

Add the N-arylpropionamide (1.0 eq) portion-wise to the reaction mixture.

-

After the addition is complete, heat the mixture to 80-90 °C and maintain for 4-10 hours.[7][8] The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.

-

The solid product precipitates out. Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure this compound.

Chapter 2: Two-Step Syntheses via Quinolone Intermediates

An alternative and highly reliable strategy involves first synthesizing a 3-methyl-2-quinolone (also known as 3-methylquinolin-2(1H)-one) intermediate, followed by a separate chlorination step. This approach offers modularity and often involves milder initial conditions. Two classical named reactions, the Combes and Knorr syntheses, are the primary routes to the quinolone intermediate.

The Combes Synthesis Route to 3-Methyl-2-quinolone

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The choice of diketone is paramount to installing the desired substitution pattern on the final quinoline.

-

Starting Materials:

-

Aniline: As with the Vilsmeier route, the choice of aniline dictates the substitution on the benzene portion of the quinoline.

-

β-Diketone: To obtain the 3-methyl substituent, a non-symmetrical diketone such as 2-methyl-pentane-2,4-dione is required. The reaction between the aniline's nitrogen and the two carbonyls can lead to regioselectivity issues, which must be considered.[11]

-

Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used to catalyze the condensation and the subsequent ring-closing dehydration step.[11][12]

-

Caption: Combes synthesis pathway for the 3-methyl-2-quinolone intermediate.

The Knorr Synthesis Route to 3-Methyl-2-quinolone

The Knorr synthesis is a powerful method that converts a β-ketoanilide into a 2-hydroxyquinoline (2-quinolone) under strong acid catalysis.[13][14]

-

Starting Materials:

-

β-Ketoanilide: This is the key starting material, which is itself prepared from an aniline and a β-ketoester. To introduce the 3-methyl group, ethyl 2-methylacetoacetate is the ideal β-ketoester.

-

Aniline: Reacted with the β-ketoester to form the anilide intermediate.

-

Acid Catalyst: Concentrated sulfuric acid is the classical reagent for the final cyclization step.[14]

-

Caption: Knorr synthesis pathway for the 3-methyl-2-quinolone intermediate.

Chlorination of the 3-Methyl-2-quinolone Intermediate

This step is common to both the Combes and Knorr pathways and is a critical transformation to activate the C2 position for further functionalization. The hydroxyl group of the 2-quinolone tautomer is converted into a good leaving group, which is then displaced by a chloride ion.

-

Starting Material:

-

3-Methyl-2-quinolone: The product from either the Combes or Knorr synthesis.

-

-

Chlorinating Agent:

-

Phosphorus Oxychloride (POCl₃): This is the most widely used and effective reagent for this transformation. It can be used neat or with a solvent.[15]

-

Alternative Reagents: A mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be used. Thionyl chloride (SOCl₂) with a catalytic amount of DMF is another option.

-

Caption: Final chlorination step to yield the target product.

Experimental Protocol: Chlorination of 3-Methyl-2-quinolone

The following is a general and robust protocol for the dehydroxy-chlorination of 2-quinolones.[15]

-

Place the 3-methyl-2-quinolone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction can be run neat or with a high-boiling inert solvent like sulfolane or toluene.

-

Heat the reaction mixture to reflux (approx. 110 °C for neat POCl₃) for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or solid sodium carbonate) until the solution is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

| Parameter | Vilsmeier-Haack Route | Combes/Knorr + Chlorination Route |

| Primary Starting Materials | Substituted Aniline, Propionyl Chloride, POCl₃, DMF | Substituted Aniline, β-Diketone or β-Ketoester, H₂SO₄, POCl₃ |

| Number of Steps | 2 (Acylation + Cyclization) | 2-3 (Anilide formation, Cyclization, Chlorination) |

| Key Advantages | Convergent; often a one-pot cyclization/chlorination. | Modular; allows for isolation of quinolone intermediate. Often uses less hazardous reagents in the initial steps. |

| Key Considerations | Requires large excess of POCl₃. The reaction can be highly exothermic and vigorous. Regioselectivity can be an issue with certain substituted anilines. | Two distinct reaction setups are required. The use of concentrated sulfuric acid requires careful handling. Potential regioselectivity issues in the Combes synthesis. |

| Typical Yields | Good to excellent (60-85%).[6][7] | Generally good to excellent over two steps (65-90%). |

Expert Recommendation: For rapid synthesis and process efficiency, the Vilsmeier-Haack approach is often preferred in an industrial setting due to its convergent nature. However, for laboratory-scale synthesis, flexibility, and exploration of derivatives, the Knorr synthesis followed by chlorination provides a highly reliable and modular route with readily available and diverse starting materials.

Conclusion

The synthesis of this compound can be approached through several robust and well-documented pathways. The direct Vilsmeier-Haack cyclization of an N-arylpropionamide offers an efficient, albeit forceful, route to the target molecule. In contrast, the classical Combes and Knorr syntheses provide access to a stable 3-methyl-2-quinolone intermediate, which can be cleanly chlorinated in a subsequent step. A thorough understanding of the starting materials, their respective roles, and the mechanistic nuances of each pathway is essential for researchers to make informed decisions that align with their specific synthetic goals, available resources, and safety considerations.

References

- 1. ijsr.net [ijsr.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. iipseries.org [iipseries.org]

- 13. Knorr Quinoline Synthesis [drugfuture.com]

- 14. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-methylquinoline

Introduction: 2-Chloro-3-methylquinoline (CAS No. 57876-69-4) is a halogenated heterocyclic compound widely utilized as a key building block in organic synthesis. Its structural motif is a precursor in the development of various pharmaceutical agents and functional materials.[1][2] Given its reactivity and specific hazard profile, a comprehensive understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the safe management of this compound in a laboratory setting, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring careful handling.[3] The primary risks associated with this compound are irritant in nature. Understanding these hazards is the first step in implementing a robust safety protocol.

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Hazard Statements:

-

H315: Causes skin irritation. This indicates that direct contact with the skin can lead to redness, inflammation, or dermatitis.[4][5][6]

-

H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging, irritation.[4][5][6]

-

H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.[4][5][6]

-

-

GHS Pictogram:

-

The causality behind these classifications stems from the chemical's reactivity. As a chlorinated quinoline derivative, it can interact with biological tissues, leading to the observed irritant effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Section 2: Physicochemical and Toxicological Profile

A summary of the key physical and chemical properties of this compound is essential for a comprehensive risk assessment.

| Property | Value | Source(s) |

| CAS Number | 57876-69-4 | [1][4][5] |

| Molecular Formula | C10H8ClN | [1][4][5] |

| Molecular Weight | 177.63 g/mol | [1][4] |

| Appearance | White to beige crystalline needles or crystals | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 286.6 °C at 760 mmHg | [1] |

| Flash Point | 154.5 °C | [1] |

| Density | 1.225 g/cm³ | [1] |

While specific toxicological limit values are not widely established, the irritant nature of the compound necessitates minimizing any direct exposure.

Section 3: Engineering Controls and Safe Handling Protocols

The hierarchy of controls dictates that engineering and administrative controls are the primary defense against chemical exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The Primary Line of Defense

Due to its potential to cause respiratory irritation (H335), all manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[7] The fume hood provides constant exhaust ventilation, drawing airborne particles away from the user's breathing zone. Furthermore, the workspace should be equipped with readily accessible eyewash stations and safety showers.[8]

Step-by-Step Protocol for Weighing and Solution Preparation:

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Before bringing the chemical into the fume hood, decontaminate the sash, airfoil, and work surface. Ensure all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) is present to avoid exiting and re-entering the controlled space.

-

Don PPE: At a minimum, don a lab coat, nitrile gloves, and safety goggles as specified in Section 4.

-

Weighing: Perform all weighing operations on a balance placed within the fume hood or in a dedicated ventilated balance enclosure. If transferring the solid, use a spatula to gently scoop the material, avoiding actions that could create airborne dust.

-

Dissolution: Place the weigh paper or boat containing the compound directly into the receiving flask or beaker. Add the solvent slowly down the side of the vessel to wash any remaining particles from the paper and minimize splashing.

-

Completion: Once the transfer is complete, cap the container. Dispose of the used weigh paper in a designated solid hazardous waste container located within the fume hood.

-

Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel, disposing of it as hazardous waste.

References

- 1. Buy reliable Quality this compound 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of Chloroquinolines

Introduction: The Strategic Importance of Aryl-Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] The introduction of aryl substituents onto this heterocyclic framework via carbon-carbon bond formation is a critical strategy for modulating biological activity and tuning photophysical properties. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]

However, the use of economically attractive and widely available chloroquinolines as coupling partners presents a significant challenge. The inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates the use of highly active and specialized palladium catalyst systems.[4][5][6] This guide provides a comprehensive overview of the mechanistic principles, catalyst selection strategies, and detailed, field-proven protocols for successfully employing palladium catalysts in the Suzuki coupling of chloroquinolines.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming an organopalladium(II) complex. This step is typically the rate-determining step for aryl chlorides and is heavily influenced by the electron density of both the palladium center and the C-Cl bond.[2]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[2][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

The Chloroquinoline Challenge: Overcoming Inertness

The C-Cl bond is significantly stronger and less polarizable than C-Br and C-I bonds, making the initial oxidative addition step energetically demanding.[6] For heteroaryl chlorides like chloroquinolines, the electron-deficient nature of the ring system can somewhat facilitate this step compared to simple aryl chlorides.[3][4] However, achieving efficient coupling still requires catalyst systems specifically designed to overcome this high activation barrier. Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields with chloroquinoline substrates.[4]

Success hinges on the use of palladium catalysts coordinated to ligands that are both sterically bulky and highly electron-donating.

-

Electron-Rich Ligands: Increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[11]

-

Bulky Ligands: Promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species and accelerate the final reductive elimination step.[5][12]

Catalyst & Ligand Selection: A Curated Toolkit

The choice of palladium precursor and ligand is the most critical parameter for a successful coupling reaction with a chloroquinoline. Modern catalyst systems have largely displaced older methods for these challenging substrates.

| Catalyst System Component | Examples | Key Characteristics & Best Use Cases |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. Used in combination with a supporting ligand. |

| Pd(PPh₃)₄ | An air-stable, pre-formed Pd(0) complex. Generally effective for aryl bromides/iodides but often sluggish for chlorides.[13] Can be effective for activated heteroaryl chlorides. | |

| Bulky Phosphine Ligands | Monodentate: P(t-Bu)₃, PCy₃, SPhos, XPhos | Highly electron-rich and sterically demanding. Considered the state-of-the-art for coupling unreactive aryl chlorides.[3][10][11] SPhos and XPhos (Buchwald ligands) offer excellent stability and broad substrate scope.[5] |

| Bidentate Ligands | dppf, XantPhos | Often used in Pd(II) precatalysts like Pd(dppf)Cl₂. Can be effective, but generally less so than the more advanced monodentate phosphines for chloroquinolines.[8][14] |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphine ligands and show high activity for aryl chloride coupling.[10] |

| Pre-formed Precatalysts | SPhos-Pd-G3, XPhos-Pd-G3 | Air-stable Pd(II) complexes containing the ligand, which rapidly generate the active Pd(0) species. Offer high reliability and reproducibility.[5] |

Protocol I: Suzuki Coupling of 4-Chloroquinoline

This protocol provides a robust starting point for the coupling of various arylboronic acids to the C4 position of the quinoline core, a common transformation in drug discovery. We will use a catalyst system based on a bulky, electron-rich phosphine ligand, which is essential for activating the C4-Cl bond.[11]

Materials

-

4-Chloroquinoline derivative (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Water, degassed

Experimental Workflow

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), potassium phosphate (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe. The solvent mixture should be thoroughly sparged with an inert gas for 15-20 minutes prior to use.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[14]

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel.[15]

Protocol II: Selective Suzuki Coupling of 2,4-Dichloroquinoline

Dihalogenated substrates offer opportunities for sequential, site-selective functionalization. In 2,4-dichloroquinoline, the C4 position is generally more reactive towards nucleophilic substitution, but in palladium-catalyzed couplings, selectivity can be tuned. The C4 position is often more sterically accessible and electronically activated, making it the preferred site for the initial Suzuki coupling under carefully controlled conditions.[16]

Materials

-

2,4-Dichloroquinoline (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME) / Water (4:1)

Step-by-Step Procedure

-

Reaction Setup: In a microwave vial or Schlenk flask, combine 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol I.

-

Solvent Addition: Add 5 mL of a degassed 4:1 mixture of DME and water.

-

Reaction: Heat the reaction mixture to 85 °C and stir for 6-12 hours, or until TLC/LC-MS analysis shows selective consumption of the starting material and formation of the mono-arylated product.[17] For faster reaction times, microwave irradiation at 120-150 °C for 15-60 minutes can be highly effective.[1][16]

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol I. The slightly more polar nature of the product compared to the starting material usually allows for good separation on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced; poor quality catalyst. | Ensure an inert atmosphere is rigorously maintained. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., SPhos-Pd-G3).[11] |

| Ineffective Base: Base is not strong enough, not anhydrous, or poorly soluble. | Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[11] For anhydrous couplings with K₃PO₄, adding a small amount of water can be beneficial.[18] | |